REACTION_CXSMILES
|
O=C([C@H:4]([CH2:6][C:7]1[CH:14]=[C:12]([OH:13])[C:10]([OH:11])=[CH:9][CH:8]=1)[NH2:5])O.CN[C@@H](CC1C=C(O)C(O)=CC=1)C(O)=O.C(=O)(O)[O-].[Na+].C1C2C(=CC(C(C=2)=O)=O)NC1C(O)=O.OC(C1NC2C(C=1)=CC=CC=2)O>[Fe-3](C#N)(C#N)(C#N)(C#N)(C#N)C#N.[K+].[K+].[K+].C([O-])(=O)C.[Zn+2].C([O-])(=O)C>[OH:13][C:12]1[CH:14]=[C:7]2[C:8](=[CH:9][C:10]=1[OH:11])[NH:5][CH:4]=[CH:6]2 |f:2.3,6.7.8.9,10.11.12|
|
Name
|
2-3', 4'-dihydroxyphenylethyl amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1C(NC2=CC(=O)C(=O)C=C21)C(=O)O
|
Name
|
dihydroxymethylindole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC(O)C=1NC2=CC=CC=C2C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Zn+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C(O)[C@@H](N)CC1=CC=C(O)C(O)=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN[C@H](C(=O)O)CC1=CC=C(O)C(O)=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN[C@H](C(=O)O)CC1=CC=C(O)C(O)=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Fe-3](C#N)(C#N)(C#N)(C#N)(C#N)C#N.[K+].[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C(O)[C@@H](N)CC1=CC=C(O)C(O)=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reported 5,6-dihydroxyindole yield of one experiment, after purification
|
Type
|
CUSTOM
|
Details
|
However, the Bu'Lock article states that this yield could not
|
Type
|
CUSTOM
|
Details
|
obtained in subsequent experiments
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C2C=CNC2=CC1O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |